2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide
Overview
Description
“2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide” is a chemical compound with the CAS Number: 568544-03-6. It has a molecular weight of 311.19 . The compound is typically stored at room temperature and appears as a brown powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15)
. This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a brown powder . It has a molecular weight of 311.19 . It is typically stored at room temperature .
Scientific Research Applications
Inflammatory Disease Modulation
GSTO1-IN-1 has been implicated in the modulation of inflammatory responses. Research indicates that the inhibition of GSTO1-1, the enzyme targeted by GSTO1-IN-1, can alter the response to inflammatory disease models. For instance, GSTO1-1 deficiency has been shown to ameliorate the inflammatory response stimulated by lipopolysaccharides (LPS) and reduce the impact of a high-fat diet on glucose tolerance and insulin resistance . This suggests potential therapeutic applications of GSTO1-IN-1 in treating conditions like obesity and colitis.
Redox Environment Sensing
GSTO1-IN-1’s target enzyme, GSTO1-1, contains cysteine residues that sense the redox environment within cells. Mutations in these cysteine residues have been associated with various diseases. The compound’s ability to modulate the activity of GSTO1-1 under different redox conditions could be crucial for understanding the pathological effects of cysteine mutations and developing treatments for related diseases .
Protein Glutathionylation Cycle
GSTO1-IN-1 plays a role in the protein glutathionylation cycle by influencing the activity of GSTO1-1, which catalyzes deglutathionylation. This process is essential for regulating protein functions and structures in different redox environments. By affecting this cycle, GSTO1-IN-1 could be used to study protein function and potentially treat diseases where protein misfolding or dysfunction is a factor .
Neurodegenerative Disease Research
The genetic expression profiles from mouse models suggest that GSTO1-IN-1 could be significant in neurodegenerative disease research. Variations in Gsto1 expression, which GSTO1-IN-1 can influence, have been linked to central nervous system characteristics related to neurodegenerative diseases like Alzheimer’s. This makes GSTO1-IN-1 a valuable tool for identifying new therapeutic targets and understanding disease mechanisms .
Anti-inflammatory Therapeutics
Given its role in inflammatory models, GSTO1-IN-1 could be explored as a basis for developing anti-inflammatory drugs. Its influence on GSTO1-1’s pro-inflammatory actions opens up possibilities for creating medications that could potentially treat a wide range of inflammatory conditions, from acute inflammation to chronic diseases .
Metabolic Disorder Interventions
GSTO1-IN-1’s impact on glucose tolerance and insulin resistance highlights its potential application in metabolic disorder interventions. By modulating the body’s inflammatory response, particularly in obesity-related inflammation, GSTO1-IN-1 could contribute to the development of treatments for metabolic syndromes .
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful. The hazard statements associated with this compound are H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Mechanism of Action
Target of Action
GSTO1-IN-1, also known as 2-Chloro-N-(4-chloro-3-dimethylsulfamoyl-phenyl)-acetamide, primarily targets the Glutathione S-Transferase Omega 1 (GSTO1) . GSTO1 is a member of the Omega-class glutathione transferases (GSTs) and plays a significant role in the glutathionylation cycle, which is a crucial mechanism regulating protein function . GSTO1 has been found to be highly expressed
properties
IUPAC Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHYODCKTNLFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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